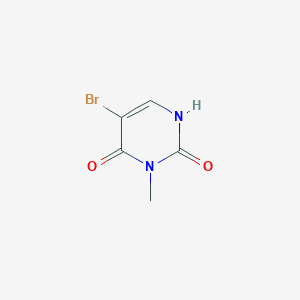
5-Bromo-3-methylpyrimidine-2,4(1h,3h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione: is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and two keto groups at the 2nd and 4th positions of the pyrimidine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the bromination of 3-methyluracil. The reaction is carried out using bromine in an acetic acid medium. The reaction conditions include maintaining a temperature range of 0-5°C to ensure controlled bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is followed by purification steps such as recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 5-amino-3-methylpyrimidine-2,4(1H,3H)-dione, 5-thio-3-methylpyrimidine-2,4(1H,3H)-dione, and 5-alkoxy-3-methylpyrimidine-2,4(1H,3H)-dione.
Oxidation and Reduction Reactions: Products include N-oxides and dihydropyrimidines, respectively.
Aplicaciones Científicas De Investigación
5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom at the 5th position enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The compound can also undergo metabolic transformations to form active metabolites that exert their effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyluracil: Lacks the bromine atom at the 5th position.
5-Bromo-2,4-dioxopyrimidine: Lacks the methyl group at the 3rd position.
5-Fluoro-3-methylpyrimidine-2,4(1H,3H)-dione: Contains a fluorine atom instead of bromine at the 5th position.
Uniqueness
5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various synthetic and research applications.
Propiedades
Número CAS |
6832-03-7 |
|---|---|
Fórmula molecular |
C5H5BrN2O2 |
Peso molecular |
205.01 g/mol |
Nombre IUPAC |
5-bromo-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-4(9)3(6)2-7-5(8)10/h2H,1H3,(H,7,10) |
Clave InChI |
MIPBHTPYTFQWKA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=CNC1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione](/img/structure/B14010852.png)
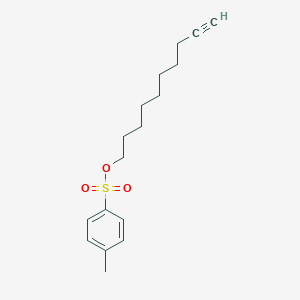
![Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]-](/img/structure/B14010871.png)

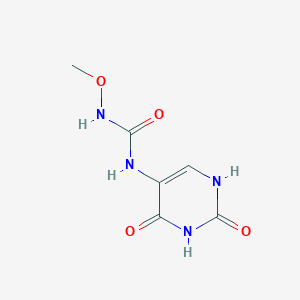
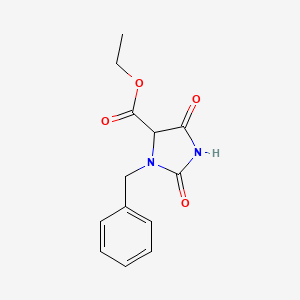
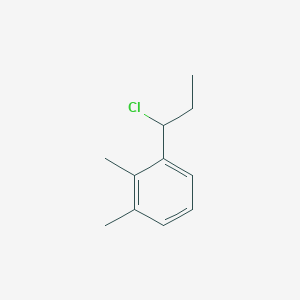
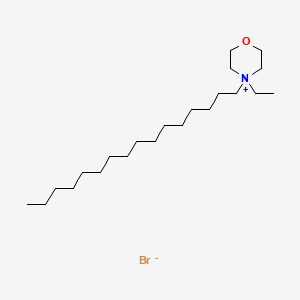

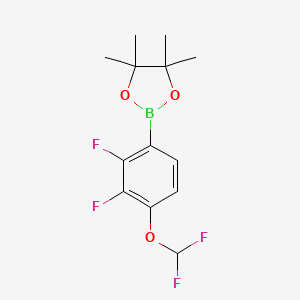
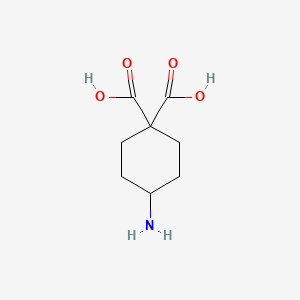
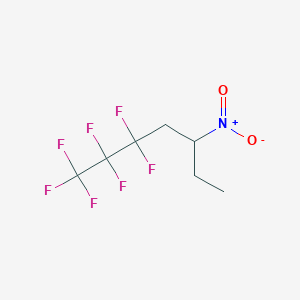
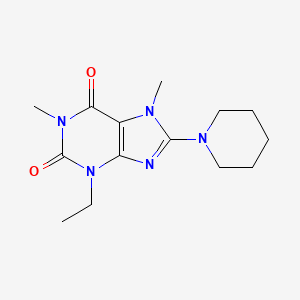
![2-[Ethyl-[(4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl]amino]ethanol;hydrochloride](/img/structure/B14010922.png)
